molecular formula C11H18N2 B13077059 N1,N1-Diethyl-4-methylbenzene-1,3-diamine CAS No. 172141-09-2

N1,N1-Diethyl-4-methylbenzene-1,3-diamine

Cat. No.: B13077059
CAS No.: 172141-09-2
M. Wt: 178.27 g/mol
InChI Key: AEYNYHSOGNVQRY-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-4-methylbenzene-1,3-diamine is an organic compound with the molecular formula C11H18N2. It is a derivative of benzene, featuring two ethyl groups and a methyl group attached to the nitrogen atoms of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N1-Diethyl-4-methylbenzene-1,3-diamine can be synthesized through several methods. One common approach involves the alkylation of 4-methylbenzene-1,3-diamine with diethyl sulfate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-4-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N1-Diethyl-4-methylbenzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-4-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Diethyl-3-methylbenzene-1,4-diamine
  • N1,N1-Diethyl-2-methylbenzene-1,4-diamine
  • N1,N1-Diethyl-4-methylbenzene-1,2-diamine

Uniqueness

N1,N1-Diethyl-4-methylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as the synthesis of specialized polymers and the study of enzyme interactions .

Properties

CAS No.

172141-09-2

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

1-N,1-N-diethyl-4-methylbenzene-1,3-diamine

InChI

InChI=1S/C11H18N2/c1-4-13(5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3

InChI Key

AEYNYHSOGNVQRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C)N

Origin of Product

United States

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